N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazoles. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide involves multiple steps, typically beginning with the formation of the pyrazole ring. Key reagents and conditions used in the synthesis include:
Cyclopentanone and phenylhydrazine to form the cyclopentyl-phenylhydrazone intermediate.
Methylation reactions to introduce the methyl group at the 5-position of the pyrazole ring.
Introduction of the trifluoromethyl group using trifluoromethyl iodide and a base like potassium carbonate.
Carboxamide formation through the reaction of the resulting pyrazole with suitable amine derivatives.
Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using optimized versions of the above synthetic steps. Catalysts and automated systems are often employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide undergoes several types of reactions:
Oxidation: Forms oxidized derivatives.
Reduction: Can be reduced under suitable conditions to yield reduced forms of the compound.
Substitution: Common in the trifluoromethyl and phenyl groups.
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Employing nucleophiles in the presence of a catalyst or base.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis due to its reactive functional groups.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in drug design targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interaction with specific molecular targets, often proteins or enzymes. The trifluoromethyl and carboxamide groups are key to its binding affinity and specificity, influencing the pathways involved.
Comparison with Similar Compounds
The compound stands out due to the presence of both the pyrazole and trifluoromethyl groups, which impart unique properties. Similar compounds include:
Pyrazole derivatives without the trifluoromethyl group.
Compounds with similar functional groups but different core structures, such as imidazole or triazole derivatives.
Each similar compound exhibits distinct reactivity and application profiles, making N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide unique in its combined functional features.
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Biological Activity
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyrazole core, which is known for its diverse biological properties. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈F₃N₅O |
Molecular Weight | 339.33 g/mol |
CAS Number | Not specified |
Structure | Chemical Structure |
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Neurokinin Receptors: The compound may act as an antagonist at neurokinin receptors, which are implicated in pain signaling and inflammation.
- Kinase Inhibition: Similar pyrazole derivatives have shown activity against kinases, suggesting potential applications in cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, revealing moderate activity against several pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of related pyrazole compounds has been highlighted through their ability to inhibit cytokine production. For example, certain derivatives exhibited IC₅₀ values in the nanomolar range for inhibiting TNFα production in stimulated macrophages . This suggests that this compound could be effective in managing inflammatory conditions.
Case Studies
One notable study focused on the synthesis and evaluation of pyrazole-based compounds as selective inhibitors of the p38 MAPK pathway. The findings indicated that modifications to the pyrazole ring significantly influenced biological activity, with some compounds achieving IC₅₀ values as low as 0.004 μM against p38 MAPK . Such data underscores the importance of structural modifications in enhancing the efficacy of these compounds.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Substitution: The presence of a trifluoromethyl group has been shown to enhance potency against various targets by improving lipophilicity and receptor binding.
- Pyrazole Modifications: Variations in the pyrazole core can lead to significant differences in inhibitory activity, particularly against kinases and inflammatory pathways .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O/c1-16-19(15-26-30(16)18-9-3-2-4-10-18)21(31)29(17-7-5-6-8-17)14-13-28-12-11-20(27-28)22(23,24)25/h2-4,9-12,15,17H,5-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGYQXZEMBLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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